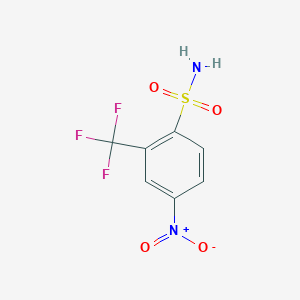

4-Nitro-2-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Nitro-2-(trifluoromethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. The presence of the nitro and trifluoromethyl groups on the benzene ring is likely to influence the chemical and physical properties of the compound, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various methods. For instance, the preparation of substituted benzenesulfonamides, such as those with nitro groups, can involve nucleophilic substitution reactions. In the case of 4-Nitro-2-(trifluoromethyl)benzenesulfonamide, although not explicitly detailed in the provided papers, similar synthetic strategies could be employed, such as the vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes with carbanions, as described in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those with nitro substituents, has been characterized using various spectroscopic techniques. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been investigated using FT-IR and FT-Raman spectroscopy, complemented by density functional theory (DFT) calculations . These studies provide insights into the conformational preferences and electronic distribution within the molecule, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Nitrobenzenesulfonamides can participate in a range of chemical reactions. The nitro group is an electron-withdrawing substituent that can influence the reactivity of the aromatic ring towards further substitution. For example, nitrobenzenesulfonamides can undergo alkylation reactions to yield N-alkylated sulfonamides, which can be deprotected to give secondary amines . Additionally, the nitro group can be reduced to an amine, providing a pathway to synthesize aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-2-(trifluoromethyl)benzenesulfonamide are influenced by the presence of the nitro and trifluoromethyl groups. These substituents can affect the compound's acidity, boiling and melting points, solubility, and stability. The vibrational spectroscopic properties, as investigated for related compounds, provide valuable information about the characteristic bands and the effects of substituents on the benzene ring . Additionally, the electronic structure, as revealed by DFT calculations, can give insights into the compound's reactivity and potential as a ligand in coordination chemistry .

科学的研究の応用

Solid-Phase Synthesis

- Polymer-supported benzenesulfonamides derived from 2/4-nitrobenzenesulfonyl chloride have been utilized as intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Synthesis of Complex Molecules

- Efficient synthesis methods using 4-nitro-2-(trifluoromethyl)aniline as a starting material have been developed for complex molecules like Penoxsulam, demonstrating improvements in yield, reaction time, and purification methods (Wu et al., 2013).

Inhibitor Synthesis

- Synthesis and evaluation of benzenesulfonamides as inhibitors of enzymes, like kynurenine 3-hydroxylase, have been explored. Compounds derived from 4-nitro-2-(trifluoromethyl)benzenesulfonamide showed significant in vitro inhibition (Röver et al., 1997).

Transition Metal Complexes

- The coordination chemistry of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide has been expanded to synthesize various transition metal complexes. This research has implications for understanding electronic properties and redox activities of these ligands (Gole et al., 2021).

Anticancer Drug Synthesis

- Key intermediates derived from 4-nitro-2-(trifluoromethyl)benzenesulfonamide have been used in the synthesis of ABT-263, a novel inhibitor of Bcl-2 proteins, indicating potential in anticancer drug development (Wang et al., 2008).

Carbonic Anhydrase Inhibition

- Novel benzenesulfonamides, including derivatives of 4-nitro-2-(trifluoromethyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, a significant target for pharmaceutical intervention (Gul et al., 2016).

Cocrystal Architecture

- Cocrystals involving benzenesulfonamide derivatives, including 4-nitrobenzenesulfonamide, have been studied for their unique hydrogen-bonding properties and potential applications in materials science (Wzgarda-Raj et al., 2022).

Bioreductive Sulfonamides

- Research into 2-substituted-5-nitro-benzenesulfonamides has led to the development of bioreductive inhibitors targeting tumor-associated carbonic anhydrase isoforms, providing insights into novel anticancer strategies (D'Ambrosio et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, “4-Nitro-2-(trifluoromethyl)benzoic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

特性

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)17(11,15)16/h1-3H,(H2,11,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKIWRHGCSRWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)

![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)